Product packaging for 2-(Hydroxymethyl)nicotinamide(Cat. No.:CAS No. 115012-11-8)

2-(Hydroxymethyl)nicotinamide

Cat. No.: B049469
CAS No.: 115012-11-8
M. Wt: 152.15 g/mol
InChI Key: PCWLOJKBYVAMRT-UHFFFAOYSA-N
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Description

Contextualization within Nicotinamide (B372718) and Pyridine (B92270) Chemical Space

2-(Hydroxymethyl)nicotinamide is structurally characterized by a pyridine ring with a carboxamide group at the 3-position, the defining feature of nicotinamide, and a hydroxymethyl group at the 2-position. This places it firmly within the family of nicotinamide derivatives, which are analogs of vitamin B3 and play crucial roles in various biological processes. nih.gov The pyridine ring, a heterocyclic aromatic compound, is a common scaffold in medicinal chemistry and natural products, lending its derivatives a wide range of biological activities. nih.gov

The addition of a hydroxymethyl group to the nicotinamide structure significantly alters its physicochemical properties, such as polarity and hydrogen bonding capacity, which in turn can influence its biological interactions. The chemical properties of this compound are summarized in the table below.

Historical Developments and Early Academic Investigations

The initial synthesis of this compound dates back to the early 20th century. The first reported preparation of the compound is attributed to Graf in 1933. drugfuture.com Subsequent work by Chechelska and Urbanski in 1953 further contributed to the early understanding of this molecule. drugfuture.com

A more detailed investigation into its synthesis was published in 1992 by Zhang and Guo. Their method involved the treatment of nicotinamide with an excess of formaldehyde (B43269) in the presence of potassium carbonate. This condensation reaction was optimized to achieve a yield of 72.4%. The study highlighted that potassium carbonate was a more effective base compared to others, and a one-hour reaction time was sufficient. nih.gov

Early research into the biological activities of this compound identified it as an "antimicrobic agent" and a "cholagogue," a substance that promotes the flow of bile. drugfuture.commedchemexpress.comdcchemicals.com These initial findings laid the groundwork for future investigations into its potential therapeutic applications.

Contemporary Research Paradigms and Emerging Areas of Inquiry

In contemporary research, the initial observations of this compound's antimicrobial properties continue to be an area of interest. A 2024 study on newly synthesized nicotinamides highlighted the ongoing efforts to explore the antibacterial and antifungal activities of this class of compounds. nih.govresearchgate.net

Furthermore, research has expanded to investigate the combined anti-inflammatory and antibacterial properties of derivatives of this compound. A 2006 study focused on 1-methyl-N'-(hydroxymethyl)nicotinamide, a methylated analog, proposing it as a candidate for a drug with dual functionality. This compound is designed to act as a precursor to 1-methylnicotinamide (MNA+), which has known anti-inflammatory properties, while simultaneously releasing formaldehyde, which contributes to its antibacterial effect. nih.gov

The fungicidal potential of nicotinamide derivatives is also an active area of research. A 2022 study on new niacinamide derivatives designed for agricultural applications underscores the broader interest in this chemical class for developing new pesticides. nih.gov While not directly focused on this compound, this research indicates a continuing paradigm of exploring nicotinamide derivatives for their bioactivities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O2 B049469 2-(Hydroxymethyl)nicotinamide CAS No. 115012-11-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(hydroxymethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-7(11)5-2-1-3-9-6(5)4-10/h1-3,10H,4H2,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWLOJKBYVAMRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CO)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115012-11-8
Record name 2-(hydroxymethyl)pyridine-3-carboxamide
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Synthetic Methodologies and Chemical Transformations

Direct Synthesis Strategies for 2-(Hydroxymethyl)nicotinamide

The primary and most direct route for the synthesis of this compound is the condensation reaction between nicotinamide (B372718) and formaldehyde (B43269). This reaction, a form of hydroxymethylation, introduces a hydroxymethyl group onto the amide nitrogen.

Detailed research has optimized the conditions for this synthesis to achieve high yields. A notable study demonstrated that treating nicotinamide with an excess of aqueous formaldehyde (36.8% solution) in the presence of a catalytic amount of potassium carbonate provides the target compound in good yield. nih.gov The investigation systematically varied the quantity of formaldehyde, the type of base used, and the reaction duration. The optimal yield of 72.4% was achieved when the reaction was conducted in a boiling water bath for one hour. nih.gov It was observed that potassium carbonate was a more effective base compared to others tested, and extending the reaction time beyond one hour did not improve the yield. nih.gov

Another established procedure involves heating a finely powdered mixture of nicotinamide, formalin (an aqueous solution of formaldehyde), and anhydrous potassium carbonate in water at 100°C for two hours with occasional stirring. derpharmachemica.com Upon cooling, the product solidifies and can be isolated by filtration and purified by recrystallization from ethanol (B145695) to yield colorless needles of this compound. derpharmachemica.com

ReagentsBaseSolventTemperatureTimeYieldSource(s)
Nicotinamide, Formaldehyde (36.8% aq. solution)Potassium CarbonateWaterBoiling Water Bath1 hour72.4% nih.gov
Nicotinamide, FormalinPotassium CarbonateWater100°C2 hoursN/A derpharmachemica.com

Functionalization and Derivatization Approaches for Analog Generation

The structure of this compound offers multiple sites for functionalization to generate a diverse library of analogs. These modifications can be targeted at the pyridine (B92270) ring, the amide linkage, or the terminal hydroxymethyl group.

Pyridine Ring Functionalization: Late-stage C-H functionalization represents a powerful strategy for modifying the nicotinamide core. acs.org This approach allows for the introduction of various substituents, such as aryl or alkoxy groups, directly onto the pyridine ring, facilitating the rapid synthesis of novel derivatives. acs.org

Amide and Carboxamide Derivatization: The core nicotinamide structure is frequently modified by synthesizing derivatives of the parent nicotinic acid. By activating the carboxylic acid, it can be coupled with a wide range of amines to produce novel carboxamides. This strategy has been employed to create series of N-(thiophen-2-yl) nicotinamide derivatives and compounds bearing a diarylamine scaffold, which have been investigated for their biological activities. mdpi.comnih.gov

Hydroxymethyl Group Transformations: The hydroxyl moiety of this compound is a prime target for derivatization. Standard reactions such as esterification or etherification can introduce a variety of functional groups. Furthermore, the N-(hydroxymethyl)amide functionality can act as a precursor to a reactive N-acyliminium ion. This intermediate can subsequently react with a wide array of nucleophiles, enabling the formation of carbon-carbon and carbon-heteroatom bonds at the methylene (B1212753) position, thus providing a versatile platform for analog generation.

A summary of potential derivatization strategies is presented below.

Structural TargetFunctionalization ApproachExample Reaction Type(s)Potential AnalogsSource(s) for Concept
Pyridine RingC-H FunctionalizationPalladium-catalyzed cross-coupling, Photoredox catalysisArylated, Alkoxylated, or Halogenated nicotinamides acs.org
Amide Nitrogen/CarbonylAmide bond formation from nicotinic acidAmide coupling (e.g., with EDC, DCC)Nicotinamides with diverse N-substituents (alkyl, aryl) mdpi.com, nih.gov, mdpi.com
Hydroxymethyl GroupEsterification / EtherificationReaction with acyl chlorides or alkyl halidesEster and ether derivatives of the hydroxyl groupGeneral Chemistry
Hydroxymethyl GroupN-Acyliminium Ion FormationAcid-catalyzed water elimination, then nucleophilic additionAnalogs with new C-C or C-heteroatom bondsGeneral Chemistry

Reaction Pathways and Mechanisms for this compound Formation

The synthesis of this compound from nicotinamide and formaldehyde proceeds via a base-catalyzed nucleophilic addition mechanism. The reaction pathway can be described in the following steps:

Deprotonation of the Amide: The reaction is initiated by the base, typically potassium carbonate (K₂CO₃), which abstracts the acidic proton from the nitrogen of the nicotinamide's amide group. This deprotonation generates a resonance-stabilized amidate anion.

Nucleophilic Attack: The resulting amidate anion is a potent nucleophile. It attacks the electrophilic carbonyl carbon of formaldehyde. This step forms a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is subsequently protonated by a proton source, such as water present in the reaction mixture. This final step neutralizes the intermediate and yields the final product, this compound.

Solid-Phase Synthesis Techniques in Nicotinamide Derivative Chemistry

Solid-phase synthesis (SPS) offers a highly efficient and automatable platform for the combinatorial synthesis of compound libraries, and these techniques have been successfully applied to nicotinamide derivative chemistry. researchgate.net The general principle involves anchoring a starting material to an insoluble polymer resin, performing a series of chemical transformations, and finally cleaving the desired molecule from the solid support.

In the context of nicotinamide derivatives, a common approach is to immobilize a nicotinic acid precursor onto a suitable resin, such as a Merrifield resin. researchgate.net From this resin-bound starting point, peptide synthesis methodologies, like Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis, can be employed to build peptide chains onto the nicotinoyl scaffold. researchgate.net This has been used to create nicotinoyl amino acid derivatives. researchgate.net

Alternatively, after constructing a complex molecule on the resin, the nicotinamide moiety can be modified. For instance, a resin-bound quinoline (B57606) (a related nitrogen heterocycle) has been quaternized and reduced to form a stable NADH model, which is then cleaved from the support. researchgate.net This demonstrates the compatibility of the nicotinamide-like structures with the reagents and conditions used in multi-step solid-phase synthesis. The use of SPS facilitates purification, as excess reagents and by-products can be simply washed away from the resin-bound product after each step, making it a powerful tool for generating libraries of nicotinamide analogs for screening and discovery.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone for the analysis of 2-(Hydroxymethyl)nicotinamide, enabling its separation from related substances, impurities, or formulation excipients. Various chromatographic modes have been adapted to suit the physicochemical properties of this polar compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of nicotinamide (B372718) and its derivatives. Reversed-phase (RP-HPLC) is a commonly employed mode where a nonpolar stationary phase is used with a polar mobile phase. For highly polar compounds like this compound, which may have weak retention on traditional C18 columns, specialized columns or mobile phase modifications are necessary. nih.govlcms.cz The use of polar-embedded or polar-end-capped columns can enhance retention. lcms.cz Alternatively, adjusting the mobile phase pH to suppress the ionization of the analyte can increase its hydrophobicity and retention on the column. chromatographyonline.com

A study on the decomposition product of a related compound, N-(2-hydroxyethyl)nicotinamide, utilized an RP-HPLC method that demonstrates a typical setup for such analyses. ptfarm.pl The method employed a C18 column with a methanol-water mobile phase and UV detection, providing a simple and precise means for quantification. ptfarm.pl For complex mixtures of nicotinamide metabolites, specialized columns like those with pentabromobenzyl groups (COSMOSIL PBr) have been shown to provide superior retention and separation for highly hydrophilic compounds compared to standard C18 columns. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Related Nicotinamide Derivatives

ParameterCondition
Column ODS C18 (250 mm × 4.6 mm, 10 µm particle size)
Mobile Phase Methanol:Water (60:40, v/v)
Flow Rate 0.6 mL/min
Detection UV at 254 nm
Retention Time ~4.29 min for N-(2-hydroxyethyl)nicotinamide

Data adapted from a method for a structurally similar compound. ptfarm.pl

Thin-Layer Chromatography (TLC) combined with densitometry offers a simple, rapid, and cost-effective method for the quantitative analysis of this compound. A specific TLC-densitometric method has been developed and validated for its determination in pharmaceutical tablets. researchgate.netnih.gov This method allows for the effective separation of this compound from its potential hydrolysis product, nicotinic acid. researchgate.netresearchgate.net

The analysis is performed on silica (B1680970) gel plates, and the separation is achieved using a chloroform-ethanol mixture as the mobile phase. researchgate.netnih.gov Densitometric scanning is conducted at a wavelength where the compound exhibits significant UV absorbance, typically around 260 nm. researchgate.netnih.govresearchgate.net This method has demonstrated good precision, accuracy, and sensitivity, making it suitable for quality control and stability studies. researchgate.netnih.gov The limit of detection (LOD) and limit of quantification (LOQ) are sufficient for pharmaceutical analysis. austinpublishinggroup.com

Table 2: TLC-Densitometric Method Parameters for this compound

ParameterSpecification
Stationary Phase Silica gel 60 F₂₅₄ plates
Mobile Phase Chloroform:Ethanol (B145695) (2:3, v/v)
Detection Wavelength 260 nm
Rf Value 0.44
Linearity Range 0.2 - 1.75 µ g/spot
Limit of Detection (LOD) 0.1 µ g/spot
Recovery 97.60% - 100.82%

Data sourced from Hubicka et al. (2008). researchgate.netnih.gov

For highly complex samples or when very low detection limits are required, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are employed. The coupling of HPLC with a mass spectrometer provides exceptional selectivity and sensitivity. LC-MS/MS, particularly with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, is a powerful tool for the quantitative analysis of nicotinamide and its metabolites in biological matrices. nih.govmdpi.com

In this technique, the HPLC separates the compounds, which are then ionized (e.g., by electrospray ionization, ESI) and introduced into the mass spectrometer. nih.govcam.ac.uk The first quadrupole selects the precursor ion (the molecular ion of the target analyte), which is then fragmented in a collision cell. The second quadrupole selects a specific product ion, creating a highly selective transition (e.g., m/z 123.1 → 80.1 for nicotinamide) that is monitored for quantification. nih.gov This approach minimizes interferences from the sample matrix and allows for the accurate determination of trace-level analytes. mdpi.comnih.gov While a specific LC/UV/MS/MRM method for this compound is not detailed in the provided literature, methods for nicotinamide and other metabolites establish the framework for its analysis. nih.govcam.ac.uk

Capillary Electrophoresis (CE) is an alternative separation technique well-suited for the analysis of polar and charged molecules like vitamins and their derivatives. nih.govresearchgate.net Capillary Zone Electrophoresis (CZE), the simplest mode of CE, separates ions based on their electrophoretic mobility in a buffer-filled capillary under the influence of an electric field. scielo.br

CZE has been successfully applied to the separation of water-soluble vitamins, including nicotinamide and nicotinic acid. nih.gov The separation is influenced by factors such as the pH, ionic strength, and composition of the background electrolyte (BGE). nih.gov Phosphate or borate (B1201080) buffers are commonly used. nih.govnih.gov The technique is characterized by high separation efficiency, short analysis times, and minimal consumption of reagents and samples, making it a "green" analytical alternative. researchgate.netscielo.br For detection, UV absorbance is commonly used, often at wavelengths around 260 nm for pyridine (B92270) derivatives. nih.gov

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods are indispensable for confirming the molecular structure of this compound. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive information regarding the atomic connectivity and chemical environment within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural characterization of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide detailed information about the carbon-hydrogen framework of this compound. researchgate.net The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) in the ¹H NMR spectrum reveal the number of different types of protons and their neighboring protons. The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.

While a fully assigned spectrum for this compound is not available in the provided search results, data for related nicotinamide derivatives have been published. princeton.edursc.org Based on the structure, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, a signal for the methylene (B1212753) (-CH₂) group, and a signal for the hydroxyl (-OH) proton. Similarly, the ¹³C NMR spectrum would display signals corresponding to the carbons of the pyridine ring, the carbonyl carbon, and the methylene carbon. Commercially available reference spectra confirm the use of this technique for structural verification. nih.gov

Table 3: Predicted NMR Spectral Features for this compound

NucleusPredicted Chemical EnvironmentExpected Signals
¹H-NMR Aromatic protons (Pyridine ring)Multiple signals in the aromatic region (δ 7.0-9.0 ppm)
Methylene protons (-CH₂-)Signal adjacent to the amide nitrogen and hydroxyl group
Amide proton (-NH-)A broad signal, exchangeable with D₂O
Hydroxyl proton (-OH)A signal, exchangeable with D₂O
¹³C-NMR Aromatic carbons (Pyridine ring)Multiple signals in the aromatic region (δ 120-155 ppm)
Carbonyl carbon (-C=O)Signal in the downfield region (δ ~165-170 ppm)
Methylene carbon (-CH₂-)Signal in the aliphatic region

Infrared (IR) and Raman Vibrational Spectroscopy

While specific, detailed experimental FT-IR and FT-Raman spectra for this compound are not extensively documented in the reviewed literature, a comprehensive analysis of the closely related parent compound, nicotinamide, provides significant insight. The vibrational spectra of nicotinamide have been thoroughly studied, and the expected influence of the hydroxymethyl group on the nicotinamide backbone can be inferred. nih.govresearchgate.net

The IR and Raman spectra of nicotinamide are characterized by vibrations of the pyridine ring and the amide group. nih.gov The introduction of a hydroxymethyl group (-CH₂OH) at the amide nitrogen would introduce new vibrational modes and shift existing ones. Key expected features for this compound would include:

O-H Stretching: A broad band in the high-frequency region of the IR spectrum (typically 3200-3600 cm⁻¹) corresponding to the stretching vibration of the hydroxyl group.

C-H Stretching: Vibrations from the methylene (-CH₂) group and the aromatic pyridine ring.

C=O Stretching (Amide I): The amide I band, primarily associated with the C=O stretching vibration, would likely be observed in the 1650-1700 cm⁻¹ region. Its position can be sensitive to hydrogen bonding involving the amide and hydroxymethyl groups.

N-H Bending and C-N Stretching (Amide II): The Amide II band, a mix of N-H in-plane bending and C-N stretching, would also be present.

Pyridine Ring Vibrations: Characteristic ring stretching and bending vibrations will be present, similar to those in nicotinamide, though their positions may be slightly altered by the substitution. nih.govresearchgate.net

A theoretical and experimental study on nicotinamide provides a basis for these assignments. nih.gov

Table 1: Selected Vibrational Frequencies of Nicotinamide for Comparison Data based on studies of nicotinamide and can be used as a reference for interpreting the spectra of this compound.

Vibrational ModeFT-IR (cm⁻¹)FT-Raman (cm⁻¹)
N-H Asymmetric Stretch33683370
N-H Symmetric Stretch31653167
C=O Stretch (Amide I)16811681
N-H Bend (Amide II)1621-
Pyridine Ring Stretch15941594
C-N Stretch13991400

Source: Data derived from experimental and theoretical studies on nicotinamide. nih.gov

Mass Spectrometry (MS, LC-QTOF-MS) for Structural Confirmation

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound (C₇H₈N₂O₂), the expected monoisotopic mass is approximately 152.0586 g/mol . nih.gov

Parent Ion [M+H]⁺: The protonated molecule with an m/z of approximately 153.0659.

Loss of the Hydroxymethyl Group: A common fragmentation pathway would be the neutral loss of formaldehyde (B43269) (CH₂O, 30 Da) from the parent ion, resulting in a fragment ion corresponding to the nicotinamide cation (m/z ≈ 123.0553).

Fragmentation of the Pyridine Ring: Subsequent fragmentation would involve the characteristic breakdown of the nicotinamide structure, including the loss of CO and other small neutral molecules.

This analytical approach allows for the unambiguous identification of the compound and its metabolites in complex matrices. niscpr.res.in

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. A study involving densitometric measurements of N-(hydroxymethyl)nicotinamide reported absorbance maxima at 221 nm and 260 nm. researchgate.net These absorptions are characteristic of the π → π* transitions within the pyridine ring, which is the primary chromophore in the molecule.

The absorption around 260 nm is typical for the nicotinamide structure and is often used for its quantification. sielc.comorientjchem.org The presence of the hydroxymethyl group appears to cause a slight shift in the absorption maxima compared to unsubstituted nicotinamide, which has a prominent peak around 262 nm. scielo.br

Table 2: UV-Vis Absorption Maxima of N-(Hydroxymethyl)nicotinamide

Wavelength (λmax)Solvent/Method
221 nmChloroform-Ethanol
260 nmChloroform-Ethanol

Source: Data obtained from densitometric analysis. researchgate.net

Electroanalytical Characterization Methods

Electroanalytical techniques are highly sensitive methods used to study the redox behavior of molecules.

Differential Pulse Polarography

Specific studies employing differential pulse polarography (DPP) for the direct analysis of this compound are not available in the reviewed literature. However, DPP has been successfully applied to the determination of the parent compound, nicotinamide. sielc.com This technique offers high sensitivity and is capable of quantifying low concentrations of nicotinamide in various samples, including pharmaceutical preparations. sielc.com Given the structural similarity, it is anticipated that this compound would also be electroactive and thus amenable to analysis by DPP, likely through the reduction of the pyridine ring.

Cyclic Voltammetry

As with DPP, there is a lack of specific cyclic voltammetry (CV) studies focused solely on this compound in the available literature. Research on nicotinamide has shown that it can be studied using CV, where its electrochemical behavior, including reduction and oxidation potentials, can be determined. researchgate.net It is expected that this compound would exhibit similar electrochemical behavior, centered on the redox activity of the nicotinamide moiety. The hydroxymethyl group is not expected to be redox-active under typical CV conditions but may influence the reduction potential of the pyridine ring through electronic effects.

Kinetic and Thermodynamic Studies of Chemical Stability

The chemical stability of this compound has been investigated, particularly its degradation in basic solutions. A study utilizing a thin-layer chromatography (TLC)-densitometric method found that the decomposition of N-(hydroxymethyl)nicotinamide follows first-order reaction kinetics. researchgate.net

The research provided key kinetic and thermodynamic parameters for the degradation process at various temperatures and concentrations of sodium hydroxide (B78521). The rate of degradation was observed to increase with both rising temperature and NaOH concentration. researchgate.net These findings are crucial for understanding the compound's shelf-life and degradation pathways under specific environmental conditions.

Table 3: Kinetic and Thermodynamic Parameters for the Degradation of N-(Hydroxymethyl)nicotinamide in NaOH Solution

ParameterValueConditions
Reaction Rate Constant (k) 0.00675 min⁻¹30°C
Half-life (t₀.₅) 1.71 h30°C
10% Decomposition Time (t₀.₁) 0.26 h30°C
Activation Energy (Ea) 44.75 kJ/mol-

Source: Data from stability evaluation in basic solutions. researchgate.net

This data indicates a relatively rapid degradation in basic environments, with the activation energy providing insight into the energy barrier for this decomposition process.

Decomposition Kinetics in Solution (e.g., First-Order Reactions)

Research has demonstrated that the decomposition of this compound in basic aqueous solutions follows first-order reaction kinetics. researchgate.net A key study investigated the stability of the compound in sodium hydroxide (NaOH) solutions at various concentrations and temperatures, providing valuable kinetic and thermodynamic parameters. researchgate.net

The decomposition rate was found to be dependent on the concentration of NaOH and the incubation temperature. researchgate.net As the concentration of the basic solution and the temperature increase, the rate of decomposition accelerates. researchgate.net For instance, at 30°C, the kinetic and thermodynamic parameters were determined as follows: the reaction rate constant (k) was 0.00675 min⁻¹, the half-life (t₀.₅) was 1.71 hours, the time for 10% decomposition (t₀.₁) was 0.26 hours, and the activation energy (Ea) was 44.75 kJ/mol. researchgate.net

More detailed kinetic parameters describing the degradation process in NaOH solutions at 40°C are presented in the interactive table below. researchgate.net

Concentration of NaOH (M)Reaction Rate Constant (k, min⁻¹)Half-life (t₀.₅, h)Time for 10% Decomposition (t₀.₁, h)
0.250.005232.210.34
0.500.012760.910.14
0.750.013200.880.13

Data from a study on the stability of N-(hydroxymethyl)nicotinamide in basic solutions. researchgate.net

The study concluded that the decomposition in basic solutions is relatively rapid, as indicated by the calculated rate constants and half-lives. researchgate.net

Identification of Hydrolysis Products

Upon decomposition in aqueous solutions, this compound undergoes hydrolysis. It has been reported that after oral administration, the compound is hydrolyzed to formaldehyde and nicotinic acid. researchgate.net

Analytical studies using thin-layer chromatography (TLC) have been conducted to separate and identify the hydrolysis products in basic solutions. researchgate.net In these studies, a distinct spot corresponding to a hydrolysis product was observed with a retention factor (Rf) different from that of the parent compound, this compound. researchgate.net The location of this hydrolysis product on the chromatogram was found to coincide with that of nicotinic acid, providing evidence for its formation during the degradation process. researchgate.net

A densitogram from a TLC analysis after hydrolysis in a basic solution clearly shows the peak of the hydrolysis product in addition to the remaining this compound. researchgate.net

The identified hydrolysis products are detailed in the table below.

Parent CompoundIdentified Hydrolysis Products
This compoundNicotinic acid
Formaldehyde

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations (Density Functional Theory, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools used to investigate the electronic structure and properties of molecules. For nicotinamide (B372718) derivatives, methods like B3LYP with basis sets such as 6-31+G(d,p) or 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. nih.govresearchgate.net These calculations are fundamental to understanding the molecule's behavior at a quantum level.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the ground state geometry. For 2-(hydroxymethyl)nicotinamide, this involves determining the most stable spatial orientation of the hydroxymethyl group relative to the pyridine (B92270) ring and the amide group.

Conformational analysis focuses on the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. The key rotatable bonds in this compound are the C-C bond connecting the pyridine ring to the carbonyl group and the C-N bond of the amide. The potential energy surface can be scanned by systematically rotating these bonds to identify low-energy conformers. The presence of the hydroxymethyl group introduces additional conformational flexibility around the C-N and N-CH2OH bonds. Intramolecular hydrogen bonding between the hydroxymethyl proton and the carbonyl oxygen or the pyridine nitrogen can influence the conformational preferences, leading to more stable, folded structures. Theoretical calculations for related molecules have shown that different conformers can coexist, with the energy barriers between them determining their relative populations at a given temperature.

Electronic Structure Analysis (HOMO/LUMO Orbital Energy, Molecular Electrostatic Potential Maps)

The electronic properties of this compound are crucial for understanding its chemical reactivity and interaction with other molecules. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. umich.edu

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. umich.edu A smaller gap suggests higher reactivity. researchgate.net In nicotinamide derivatives, the HOMO is typically localized on the electron-rich pyridine ring, while the LUMO is often distributed over the carboxamide group. researchgate.net

PropertyValue (Estimated)Significance
HOMO Energy ~ -6.5 eVIndicates electron-donating capability, localized on the pyridine ring.
LUMO Energy ~ -1.5 eVIndicates electron-accepting capability, associated with the amide group.
HOMO-LUMO Gap ~ 5.0 eVReflects the molecule's kinetic stability and low chemical reactivity.

Note: These values are representative estimates based on DFT calculations for similar nicotinamide derivatives and can vary depending on the specific computational method and basis set used. researchgate.net

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It helps in identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, the MEP map would show negative potential around the carbonyl oxygen, the pyridine nitrogen, and the oxygen of the hydroxymethyl group, indicating these are sites susceptible to electrophilic attack and hydrogen bond donation. Positive potential would be found around the amide and hydroxyl hydrogens, making them likely sites for nucleophilic attack and hydrogen bond acceptance. researchgate.net

Prediction and Interpretation of Spectroscopic Data

Quantum chemical calculations are widely used to predict and interpret spectroscopic data, such as infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. By calculating the vibrational frequencies, one can generate a theoretical IR spectrum that can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes. researchgate.net For instance, the characteristic stretching frequencies of the C=O, N-H, and O-H groups in this compound can be accurately predicted.

Similarly, TD-DFT calculations can predict the electronic transitions responsible for UV-Vis absorption spectra. nih.gov The calculated absorption maxima (λmax) can be correlated with experimental spectra to understand the electronic structure and the nature of the transitions (e.g., π→π* or n→π*).

Solvation Models and Solvent Effect Studies

The properties and behavior of this compound can be significantly influenced by its environment, particularly the solvent. Computational studies often employ solvation models, such as the Polarizable Continuum Model (PCM), to simulate the presence of a solvent. researchgate.netnih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in solution.

Such studies are crucial for predicting how the conformational equilibrium, electronic properties, and reactivity of the molecule change in different solvents. For a water-soluble compound like this compound, understanding its interactions with water molecules through hydrogen bonding is essential for predicting its behavior in biological systems. Solvation models can help rationalize unexpected solvent effects on photochemical properties, as seen in studies of other nicotinamide derivatives. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques to simulate and predict the behavior of molecules, particularly their interactions with biological macromolecules like proteins.

Ligand-Protein Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is invaluable in drug discovery for identifying potential drug candidates and understanding their mechanism of action. For this compound, docking studies can predict its binding affinity and mode of interaction with various protein targets.

The hydroxymethyl group is of particular interest as it can participate in specific hydrogen bonding interactions within a protein's binding site, potentially enhancing binding affinity and selectivity compared to the parent nicotinamide. Docking simulations can identify key amino acid residues that interact with the ligand.

Potential Interaction TypeInteracting Group on LigandPotential Interacting Amino Acid Residues
Hydrogen Bond Donor Hydroxyl group (-OH), Amide group (-NH)Asp, Glu, Ser, Thr, Main-chain C=O
Hydrogen Bond Acceptor Carbonyl oxygen (C=O), Pyridine nitrogen, Hydroxyl oxygenAsn, Gln, His, Ser, Thr, Main-chain N-H
π-π Stacking Pyridine ringPhe, Tyr, Trp, His

These predicted interactions provide a structural basis for the biological activity of this compound and can guide the design of new derivatives with improved therapeutic properties. For example, docking studies on nicotinamide derivatives have been used to predict their inhibitory potential against enzymes like succinate (B1194679) dehydrogenase.

Structure-Activity Relationship (SAR) Derivation through Computational Approaches

While specific computational Structure-Activity Relationship (SAR) studies focusing exclusively on this compound are not extensively detailed in the literature, the methodologies for its parent compound, nicotinamide, and its derivatives are well-established and directly applicable. Computational SAR seeks to correlate a molecule's three-dimensional structure with its biological activity, enabling the predictive design of more potent or selective compounds.

The process for nicotinamide derivatives typically involves several computational techniques:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein. For nicotinamide derivatives, docking studies have been used to understand binding modes within the active sites of enzymes like histone deacetylases (HDACs) and poly(ADP-ribose)polymerases (PARPs). researchgate.netnih.gov Such models can elucidate how the hydroxymethyl group of this compound might influence binding affinity through specific hydrogen bonds or steric interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR models build a statistical relationship between the chemical structures of a series of compounds and their biological activity. For nicotinamide-related structures, QSAR has been employed to identify key molecular descriptors (e.g., polarity, size, electronic properties) that govern their inhibitory potential. researchgate.net

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic properties of molecules, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO/LUMO). researchgate.net These properties are fundamental to a molecule's reactivity and its ability to participate in non-covalent interactions, which are critical for its biological function. researchgate.net These computational analyses are foundational for rationally designing new derivatives with enhanced activity. researchgate.netresearchgate.net

Through these in silico approaches, researchers can hypothesize how modifications to the this compound scaffold would affect its activity, thereby guiding synthetic efforts toward more promising analogues. acs.orgnih.gov

Supramolecular Chemistry Modeling

Supramolecular chemistry investigates chemical systems composed of multiple molecular subunits held together by non-covalent intermolecular forces. mdpi.com Modeling these interactions is key to designing host-guest systems that can alter a compound's physical properties.

The inclusion of this compound (also referred to as nicodine) in cyclodextrins represents a significant area of study. researchgate.net Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, capable of encapsulating guest molecules to enhance properties like solubility and stability. mdpi.comfrontiersin.org

Experimental and theoretical studies have confirmed that this compound forms 1:1 host-guest inclusion complexes with both α-cyclodextrin and β-cyclodextrin in aqueous solutions. researchgate.net The formation of these complexes is a spontaneous and enthalpy-driven process. researchgate.netresearchgate.net

Thermodynamic Parameters of Complexation Calorimetric and 1H NMR spectroscopy studies have been used to determine the thermodynamic parameters for the complexation of this compound with cyclodextrins at 298.15 K. researchgate.net These studies indicate a weak but definite complexing ability. researchgate.net

Guest MoleculeHost MoleculeStability Constant (K, M⁻¹)Enthalpy (ΔH°, kJ/mol)Entropy (TΔS°, kJ/mol)
This compound α-Cyclodextrin21 ± 2-15.8 ± 0.5-8.1
This compound β-Cyclodextrin30 ± 3-12.3 ± 0.4-3.9
Nicotinamide (for comparison)α-Cyclodextrin15 ± 1-15.1 ± 0.3-8.6
Nicotinamide (for comparison)β-Cyclodextrin24 ± 2-13.1 ± 0.2-5.1

Table based on data from Terekhova et al., 2010. researchgate.net

Modeling and Structural Orientation Computational modeling plays a crucial role in visualizing and understanding the structure of these complexes. nih.gov For the closely related nicotinamide/β-cyclodextrin complex, X-ray crystallography has shown that the pyridine moiety of the guest molecule is included within the hydrophobic cavity of the cyclodextrin (B1172386) host. jst.go.jp The amide group protrudes from the primary hydroxyl side of the cyclodextrin, where it can form hydrogen bonds with water molecules or adjacent host molecules. jst.go.jp

Theoretical calculations suggest a similar orientation for this compound, with its pyridine ring embedded in the cyclodextrin cavity. researchgate.net However, models also indicate that interactions between the polar hydroxymethyl and amide side-chain groups with the outer surface of the cyclodextrin cannot be ruled out. researchgate.net The stability of these complexes is attributed to a combination of forces, including van der Waals interactions between the guest and the hydrophobic cavity, and potential hydrogen bonding. nih.gov DFT and other molecular modeling approaches are essential for analyzing these non-covalent interactions and confirming the most stable guest orientation within the host. nih.gov

Mechanistic Biochemistry and Molecular Interactions in Vitro and Cellular Models

Enzyme Modulatory Activities

The modulatory effects of 2-(Hydroxymethyl)nicotinamide on key enzymes involved in NAD+ metabolism have not been documented. Research on related nicotinamide (B372718) analogs provides a framework for potential interactions, but direct studies on this specific compound are lacking.

Interactions with Nicotinamide Phosphoribosyltransferase (NAMPT)

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway, which is crucial for cellular energy and signaling. nih.govwikipedia.orgmedchemexpress.com This pathway recycles nicotinamide back into NAD+. nih.govacs.org While numerous inhibitors and activators of NAMPT have been identified and studied for their therapeutic potential, there is no available research indicating that this compound acts as either an inhibitor or an activator of NAMPT.

Effects on Nicotinamide N-Methyltransferase (NNMT) Activity

Nicotinamide N-methyltransferase (NNMT) is an enzyme that catalyzes the methylation of nicotinamide and other pyridine (B92270) compounds. This process plays a role in metabolism and has been implicated in various diseases. There are no studies available that have investigated or identified any effects of this compound on the activity of NNMT.

Modulation of Sirtuin Deacetylase Functions and Transglycosidation Mechanisms

Sirtuins are a class of NAD+-dependent deacetylases that are critical regulators of cellular health and aging. Their activity is influenced by the availability of NAD+ and can be inhibited by nicotinamide, a product of the deacetylation reaction. There is no scientific literature describing the modulation of sirtuin functions or transglycosidation mechanisms by this compound.

Participation in Cellular Metabolic Pathways

The involvement of this compound in cellular metabolic processes, particularly those related to NAD+ metabolism, has not been explored in published research.

Role in NAD+ Salvage Pathway Homeostasis

The NAD+ salvage pathway is essential for maintaining the cellular pool of NAD+, a critical coenzyme for redox reactions and a substrate for signaling enzymes. nih.govacs.org Given that this compound is a derivative of nicotinamide, it could theoretically interact with this pathway. However, no research has been conducted to determine if it can be utilized as a precursor for NAD+ synthesis or if it influences the homeostasis of this pathway in any other capacity.

Data Tables

Due to the lack of available research, no data tables on the biochemical interactions of this compound can be generated.

Influence on Nicotinamide Metabolism in Cellular Systems

Currently, there are no specific studies available that detail the influence of this compound on nicotinamide metabolism in cellular systems. Research on nicotinamide and its other derivatives extensively documents their roles in the nicotinamide adenine (B156593) dinucleotide (NAD+) salvage pathway, which is crucial for cellular bioenergetics, DNA repair, and signaling. nih.govnih.gov The metabolic fate of nicotinamide involves its conversion to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT), a rate-limiting step in NAD+ biosynthesis. researchgate.net

Future Research Trajectories and Interdisciplinary Opportunities

Rational Design and Synthesis of Advanced 2-(Hydroxymethyl)nicotinamide Analogs

The rational design and synthesis of novel analogs of this compound are pivotal for enhancing its therapeutic properties and exploring new biological activities. This approach involves a systematic process of modifying the core structure to optimize its interaction with biological targets.

Key Strategies for Analog Design:

Substituent Modification: Introducing a variety of substituents on the pyridine (B92270) ring can significantly influence the electronic and steric properties of the molecule. For instance, the addition of electron-donating or electron-withdrawing groups can modulate the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds with target proteins.

Bioisosteric Replacement: Replacing the hydroxymethyl group with other functional groups that mimic its size, shape, and electronic distribution can lead to analogs with improved pharmacokinetic profiles. Examples of bioisosteres for a hydroxymethyl group include, but are not limited to, aminomethyl, fluoromethyl, and small heterocyclic rings.

Scaffold Hopping: This strategy involves replacing the nicotinamide (B372718) core with different heterocyclic systems while retaining the key pharmacophoric features. This can lead to the discovery of novel intellectual property and compounds with entirely different biological activities.

Synthetic Methodologies:

The synthesis of these advanced analogs will necessitate the development of efficient and versatile synthetic routes. Modern synthetic techniques such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) will be instrumental in creating a diverse library of analogs. nih.gov Furthermore, the application of flow chemistry and microwave-assisted synthesis can accelerate the synthesis process and improve yields.

A series of N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle of nicotinic acid with the sulfur-containing heterocycle thiophene. mdpi.com The structures of the target compounds were confirmed using 1H NMR, 13C NMR, and HRMS spectra. mdpi.com

Development of High-Throughput Screening Methodologies for New Derivative Discovery

High-throughput screening (HTS) is a critical tool in modern drug discovery, enabling the rapid evaluation of large compound libraries for biological activity. hilarispublisher.combmglabtech.com The development of robust and efficient HTS assays is essential for identifying promising derivatives of this compound.

HTS Assay Formats:

Biochemical Assays: These assays directly measure the effect of a compound on a purified biological target, such as an enzyme or receptor. nih.gov Examples include fluorescence polarization, FRET (Förster Resonance Energy Transfer), and TR-FRET (Time-Resolved FRET) assays. nih.gov

Cell-Based Assays: These assays assess the effect of a compound on whole cells, providing a more physiologically relevant context. nih.gov Reporter gene assays, second messenger assays, and high-content screening (HCS) are powerful cell-based approaches. nih.gov

The process of HTS generally involves four main steps: sample preparation, establishment of an automated method, configuration of a robotic workstation, and data acquisition and handling. bmglabtech.com

Table 1: Comparison of HTS Assay Formats

Assay TypePrincipleAdvantagesDisadvantages
Biochemical Measures direct interaction with a purified target.High throughput, lower cost, mechanistic insights.Lacks physiological context, higher rate of false positives.
Cell-Based Measures cellular response to a compound.More physiologically relevant, lower rate of false positives.Lower throughput, more complex, potential for cytotoxicity.

The primary objective of HTS is to identify "hits" or "leads" from compound libraries that exhibit the desired effect on the target. bmglabtech.com It is important to note that HTS does not typically identify drugs directly, as crucial properties like toxicity and bioavailability are not assessed at this stage. bmglabtech.com

Application of Advanced Spectroscopic and Analytical Techniques for In Situ Monitoring of Chemical Processes

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of intermediates. Advanced spectroscopic and analytical techniques are increasingly being applied for the in situ monitoring of chemical processes involving the synthesis and modification of compounds like this compound.

Spectroscopic Techniques for In Situ Monitoring:

Raman and Infrared (IR) Spectroscopy: These techniques provide information about the functional groups present in a reaction mixture, allowing for the tracking of reactant consumption and product formation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR can provide detailed structural information about reactants, intermediates, and products directly in the reaction vessel.

UV-Vis Spectroscopy: This technique is useful for monitoring reactions that involve a change in chromophores.

Analytical Techniques for In Situ Monitoring:

Mass Spectrometry (MS): Real-time MS techniques, such as reaction monitoring MS, can provide rapid analysis of reaction components.

High-Performance Liquid Chromatography (HPLC): Automated HPLC systems can be coupled to reactors to provide quasi-real-time analysis of reaction progress.

A crucial step in implementing in situ monitoring is the validation of the results with established analytical techniques like Gas Chromatography (GC), Liquid Chromatography (LC), or NMR. spectroscopyonline.com This validation is particularly important when the goal is to obtain quantitative data for developing kinetic models. spectroscopyonline.com

Synergistic Integration of Experimental and Computational Approaches for Mechanistic Insights

The combination of experimental data with computational modeling provides a powerful approach for gaining deep mechanistic insights into the behavior of this compound and its analogs. nih.gov This synergistic approach can guide the rational design of new compounds and predict their biological activity.

Computational Methods:

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method allows for the detailed study of enzymatic reactions and ligand-protein interactions. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules and their interactions with biological targets over time. mdpi.com

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic structure and reactivity of molecules, aiding in the prediction of their properties. nih.gov

Computational studies, in conjunction with X-ray crystallography, have been used to reveal the binding modes of nicotinamide adenine (B156593) dinucleotide (NAD+) analogs with enzymes, explaining their selectivity. nih.gov For instance, computational analyses have been employed to understand the determinants of inhibition of the nsp16/nsp10 complex from SARS-CoV-2 by S-adenosyl-L-methionine (SAM) analogs, providing insights that can guide further drug development. mdpi.com

The integration of these computational approaches with experimental validation, such as enzyme kinetics and structural biology, can accelerate the discovery and optimization of novel this compound-based therapeutics.

Q & A

Q. What are the recommended methods for synthesizing 2-(Hydroxymethyl)nicotinamide in a laboratory setting?

The synthesis involves a lactone condensation with 2,6-difluorobenzylamine followed by chlorination using SOCl₂ and subsequent cyclization. Key steps include:

  • Condensation of lactone (I) with 2,6-difluorobenzylamine (II) to form the hydroxymethyl intermediate (III).
  • Chlorination of III in SOCl₂ to yield 2-(chloromethyl)pyridine (IV).
  • Intramolecular cyclization of IV using K₂CO₃ in hot DMF . Ensure purity via recrystallization and validate with HPLC or GC-MS (refer to protocols in for solvent selection and quality control) .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm structural integrity and substituent positions.
  • Mass Spectrometry (MS): Employ high-resolution MS (HRMS) for molecular weight validation.
  • X-ray Crystallography: For solid-state structure determination, use software like ORTEP-III to model electron density maps .
  • HPLC/GC: Quantify purity and monitor reaction progress .

Q. What safety protocols are essential when handling this compound in experimental settings?

  • Use PPE (gloves, lab coats, goggles) to avoid dermal/ocular exposure.
  • Work in a fume hood during chlorination (SOCl₂ step) due to toxic gas emission.
  • Store the compound in anhydrous conditions to prevent hydrolysis.
  • Follow waste disposal guidelines for halogenated byproducts .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic structure of this compound?

  • Use hybrid functionals (e.g., B3LYP) to balance exact exchange and correlation energy calculations .
  • Optimize geometry at the 6-31G(d) basis set level and compute electrostatic potential maps to identify reactive sites.
  • Validate predictions against experimental IR/Raman spectra or X-ray crystallographic data .

Q. What strategies resolve contradictions between experimental data and computational predictions for this compound?

  • Error Analysis: Compare computational approximations (e.g., basis set limitations) with experimental uncertainties (e.g., crystallographic resolution).
  • Sensitivity Testing: Vary DFT parameters (e.g., exchange-correlation functionals) to assess robustness.
  • Multi-Method Validation: Cross-check with ab initio methods (e.g., MP2) or molecular dynamics simulations .

Q. How to design experiments to investigate the metabolic pathways of this compound?

  • In Vitro Models: Use hepatic microsomes or recombinant enzymes (e.g., CYP450 isoforms) to identify phase I metabolites.
  • LC-MS/MS Analysis: Track metabolite formation with isotopic labeling for kinetic studies.
  • Data Documentation: Record batch numbers, solvent purity, and enzyme sources per ICMJE standards to ensure reproducibility .

Q. How to ensure reproducibility of experimental results involving this compound?

  • Data Management: Use FAIR-compliant repositories (e.g., Chemotion, RADAR4Chem) to archive raw spectra, synthesis protocols, and computational inputs .
  • Detailed Reporting: Include reagent purities, instrument calibration data, and statistical methods (e.g., error bars, p-values) as per IUPAC guidelines .
  • Collaborative Validation: Share datasets with independent labs to verify synthetic routes or metabolic findings .

Methodological Considerations

  • Experimental Design: Align objectives with milestones (e.g., synthesis → characterization → metabolic profiling) and allocate tasks using project management tools .
  • Data Contradictions: Apply Bayesian statistics to weigh conflicting evidence from computational vs. experimental sources .
  • Ethical Compliance: For studies involving biological systems, adhere to FDA guidelines for preliminary data submission and iterative hypothesis refinement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.